![molecular formula C19H21ClN2O5S B6577990 3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1171505-41-1](/img/structure/B6577990.png)
3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties, but they can also be found in other types of drugs, such as diuretics and anticonvulsants .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline core, followed by various functional group interconversions and substitutions to introduce the methoxy, chloro, and sulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline core would provide a rigid, planar structure, while the various substituents would add complexity and potentially affect the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfonamide group could participate in acid-base reactions, the chloro group could undergo nucleophilic substitution reactions, and the methoxy groups could be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like sulfonamide and methoxy would likely make the compound soluble in polar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-12-19(23)22-9-3-4-13-5-6-14(10-17(13)22)21-28(24,25)15-7-8-18(27-2)16(20)11-15/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHXMEYSXGUIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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